2-Methyl-1H-imidazole sulphate
CAS No.: 93840-67-6
Cat. No.: VC16988514
Molecular Formula: C4H8N2O4S
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93840-67-6 |
|---|---|
| Molecular Formula | C4H8N2O4S |
| Molecular Weight | 180.19 g/mol |
| IUPAC Name | 2-methyl-1H-imidazole;sulfuric acid |
| Standard InChI | InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |
| Standard InChI Key | LQJVFZGMRYJPNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-1H-imidazole sulphate is an ionic compound formed by the reaction of 2-methylimidazole with sulfuric acid. The parent compound, 2-methylimidazole (CAS 693-98-1), has the molecular formula and a molecular weight of 82.10 g/mol . Its sulphate derivative likely adopts a similar core structure, with the imidazole ring’s nitrogen atoms protonated and associated with sulfate () counterions.
Molecular and Crystallographic Data
-
Parent Compound (2-Methylimidazole):
The sulphate salt is expected to exhibit higher thermal stability due to ionic interactions, though experimental data specific to the sulphate form remains scarce.
Synthesis and Industrial Production
Synthesis from 2-Methylimidazole
The conversion of 2-methylimidazole to its sulphate salt typically involves acid-base reactions. One documented method for related salts involves:
-
Bisulfate Formation: Reacting 2-methylimidazole with concentrated sulfuric acid under controlled conditions to form the bisulfate intermediate .
-
Neutralization: Adjusting pH to precipitate the sulphate salt.
Alternative routes include the use of sulfonating agents or alkylation with sulfate esters. For example, alkylation of 2-methyl-4-nitroimidazole derivatives with ethylene oxide in the presence of sulfur trioxide has been reported for analogous compounds .
Purification and Characterization
-
Chromatography: Silica gel column chromatography using tetrahydrofuran and petroleum ether (1:2) effectively isolates imidazole derivatives .
-
Spectroscopic Confirmation: Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy validate molecular structure, while high-performance liquid chromatography (HPLC) ensures purity .
Physicochemical Properties
Thermodynamic Stability
-
Thermochemical Data (Parent Compound):
The sulphate salt likely exhibits enhanced stability due to ionic lattice energy, though experimental studies are needed to confirm this.
Solubility and Reactivity
-
Aqueous Solubility: The parent compound’s solubility in water suggests that the sulphate salt is highly soluble, facilitating its use in aqueous formulations.
-
Acid-Base Behavior: The imidazole ring’s (predicted ) indicates weak basicity, influencing protonation states in biological systems.
Functional Applications
Corrosion Inhibition
2-Methyl-2-imidazoline, a structurally related compound, demonstrates notable corrosion inhibition properties . By analogy, the sulphate salt may act as a protective agent in industrial cooling systems or metal surface treatments. Proposed mechanisms include:
-
Adsorption onto metal surfaces via nitrogen lone pairs.
Synergy with Surfactants
Studies on 2-methylimidazole derivatives reveal synergistic effects with ionic (e.g., sodium dodecyl sulfate) and non-ionic (e.g., Tween 80) surfactants, enhancing microbial membrane penetration . This synergy could be exploited in disinfectants or pharmaceutical creams.
Industrial and Regulatory Considerations
Environmental Impact
-
Biodegradability: Imidazole rings are resistant to microbial degradation, necessitating wastewater treatment to prevent environmental persistence.
Future Research Directions
-
Synthesis Optimization: Develop scalable, solvent-free methods for sulphate salt production.
-
Biological Screening: Evaluate the sulphate derivative against antibiotic-resistant pathogens.
-
Thermal Analysis: Characterize melting points, decomposition temperatures, and lattice energies via differential scanning calorimetry (DSC).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume